molecular formula C6H9IN2O2 B15342995 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione CAS No. 16705-33-2

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B15342995
CAS No.: 16705-33-2
M. Wt: 268.05 g/mol
InChI Key: NGWMFEOOTJXRDF-UHFFFAOYSA-N
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Description

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione core, characterized by a methyl group at position 5 and a 2-iodoethyl substituent.

Properties

CAS No.

16705-33-2

Molecular Formula

C6H9IN2O2

Molecular Weight

268.05 g/mol

IUPAC Name

5-(2-iodoethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C6H9IN2O2/c1-6(2-3-7)4(10)8-5(11)9-6/h2-3H2,1H3,(H2,8,9,10,11)

InChI Key

NGWMFEOOTJXRDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with an iodoethylating agent. One common method is the alkylation of 5-methylimidazolidine-2,4-dione with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Various substituted imidazolidine derivatives.

    Oxidation Products: Oxo derivatives of the imidazolidine ring.

    Reduction Products: Hydro derivatives of the imidazolidine ring.

Scientific Research Applications

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

The imidazolidine-2,4-dione scaffold is highly versatile, with substituents at positions 3 and 5 critically influencing reactivity, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Imidazolidine-2,4-dione Derivatives
Compound Name Substituents Key Properties References
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione 5-Me, 5-(2-iodoethyl) High molecular weight (iodine contribution); potential radiopharmaceutical applications. -
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 5-Me, 5-(4-Fluorophenyl) Enhanced lipophilicity and metabolic stability; electron-withdrawing fluorine.
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione 5-Me, 5-(4-Methoxyphenyl) Increased solubility (methoxy group); potential for π-π stacking interactions.
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 5-Me, 5-(4-Fluorophenyl), 1-(sulfonyl) Strong electron-withdrawing sulfonyl group; hydrogen bonding and halogen interactions.
5-Isopropyl-5-methylimidazolidine-2,4-dione 5-Me, 5-Isopropyl Bulky substituent; increased hydrophobicity and conformational rigidity.

Physicochemical Properties

  • Solubility : The iodoethyl group’s polarizability may reduce aqueous solubility compared to fluorophenyl or methoxy derivatives. For instance, 5-(4-fluorophenyl) analogs exhibit moderate lipophilicity , while hydroxyethyl derivatives () are more polar .
  • Stability : Iodo compounds are prone to photodegradation and require light-sensitive handling, unlike stable fluorophenyl or chlorophenyl derivatives .

Molecular Interactions

  • Crystal Packing : highlights halogen (Cl/F) and hydrogen bonding interactions in sulfonyl derivatives . The larger iodine atom in the target compound may alter packing efficiency or induce unique halogen-halogen contacts.
  • Protein Binding : Fluorophenyl groups enhance binding to hydrophobic pockets (e.g., COX-2 in ), whereas the iodoethyl group’s steric bulk might limit access to certain active sites .

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